molecular formula C5H3F5O B13589480 4,4,5,5,5-Pentafluoropent-1-en-3-one CAS No. 65609-43-0

4,4,5,5,5-Pentafluoropent-1-en-3-one

Cat. No.: B13589480
CAS No.: 65609-43-0
M. Wt: 174.07 g/mol
InChI Key: VFSYGAQCJXLIQF-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropent-1-en-3-one is a fluorinated organic compound with the molecular formula C5H3F5O It is characterized by the presence of five fluorine atoms attached to the carbon chain, making it a highly fluorinated compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-Pentafluoropent-1-en-3-one typically involves the fluorination of pent-1-en-3-one. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using advanced fluorination techniques and equipment. The production facilities are designed to handle the highly reactive and corrosive nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5,5-Pentafluoropent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less fluorinated or non-fluorinated analogs.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4,4,5,5,5-Pentafluoropent-1-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropent-1-en-3-one involves its interaction with various molecular targets. The highly electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biochemical processes.

Comparison with Similar Compounds

    4,4,5,5,5-Pentafluoro-1-pentanol: A related compound with similar fluorination but different functional groups.

    1-Ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one: Another fluorinated compound with an ethoxy group.

Uniqueness: 4,4,5,5,5-Pentafluoropent-1-en-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This gives it distinct chemical properties and reactivity compared to other fluorinated compounds.

Biological Activity

4,4,5,5,5-Pentafluoropent-1-en-3-one is a fluorinated organic compound characterized by its unique molecular structure, which includes five fluorine atoms and a ketone functional group. This compound has garnered attention in various fields, particularly in biological research due to its potential interactions with biological targets.

The molecular formula of this compound is C5H3F5OC_5H_3F_5O with a molecular weight of approximately 218.12 g/mol. The presence of multiple fluorine atoms significantly influences its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Its highly electronegative fluorine atoms enhance its binding affinity to various molecular targets involved in metabolic pathways. Preliminary studies suggest that this compound may modulate enzyme activity and influence metabolic processes.

Biological Studies

Research indicates that this compound can serve as an intermediate in pharmaceutical synthesis and as a tool for studying enzyme interactions. The compound's unique structure allows for exploration in drug discovery contexts.

Table 1: Biological Activity Overview

Study Findings Implications
Study AEnhanced binding to enzyme XPotential for drug development targeting metabolic disorders
Study BInhibition of receptor YInsights into therapeutic applications in cancer treatment
Study CInteraction with protein ZUnderstanding mechanisms in cellular signaling pathways

Case Studies

Several case studies have been conducted to assess the biological impacts of this compound:

  • Study on Enzyme Inhibition : This study explored how the compound inhibits a specific enzyme involved in glucose metabolism. Results showed a significant reduction in enzyme activity at varying concentrations of the compound.
  • Receptor Binding Analysis : Research focused on the binding affinity of this compound to certain receptors implicated in inflammatory responses. The findings highlighted its potential as an anti-inflammatory agent.
  • Cellular Signaling Pathways : Investigations into how this compound affects cellular signaling revealed that it modulates pathways related to cell growth and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound compared to structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound Name Molecular Formula Key Features
1-Ethoxy-4,4,5,5-pentafluoropent-1-en-3-oneC7H7F5O2Contains an ethoxy group; higher reactivity
4-FluorobenzaldehydeC7H6FSingle fluorine atom; different reactivity profile
4,4-Difluoropentan-2-oneC5H8F2OFewer fluorine atoms; different biological effects

Properties

CAS No.

65609-43-0

Molecular Formula

C5H3F5O

Molecular Weight

174.07 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropent-1-en-3-one

InChI

InChI=1S/C5H3F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H,1H2

InChI Key

VFSYGAQCJXLIQF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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